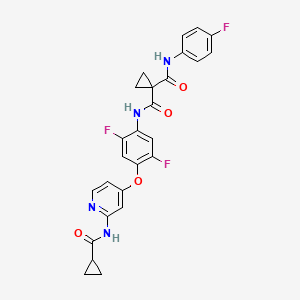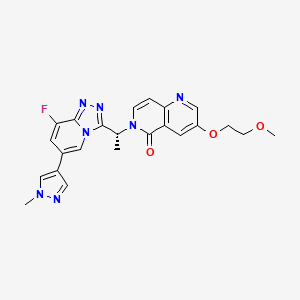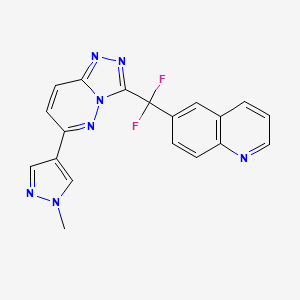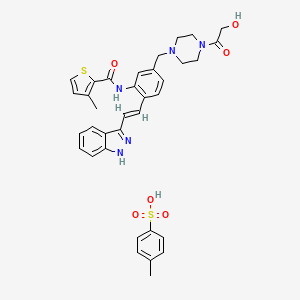
Peptide yy human
Overview
Description
Peptide YY (PYY) is a hormone made in the small intestine . It helps to reduce appetite and limit food intake . The full name for peptide YY is pancreatic peptide YY . It is a hormone that is secreted from endocrine cells called L-cells in the small intestine . There are two major forms of the peptide; one is 36 amino acids long (PYY1-36) and the other lacks the first two amino acids (PYY3-36) .
Synthesis Analysis
Peptide YY is released from cells in the ileum and colon in response to feeding . It acts through neuropeptide Y (NPY) receptors to reduce appetite, inhibit gastric motility, and increase water and electrolyte absorption in the colon .Molecular Structure Analysis
Peptide YY is related to the pancreatic peptide family by having 18 of its 36 amino acids located in the same positions as pancreatic peptide . The two major forms of peptide YY are PYY 1-36 and PYY 3-36, which have PP fold structural motifs . NMR analysis revealed a highly ordered, back-folded structure for human PYY in aqueous solution similar to the classical PP-fold structure of pancreatic polypeptide .Chemical Reactions Analysis
Peptide YY is considered a gut peptide with roles in post-prandial appetite and glucose regulation . Circulating PYY protein levels increase during aerobic exercise . Furthermore, people who have greater increases in muscle progenitor cells (h MPCs), the adult stem cell population responsible for skeletal muscle (SkM) repair, after resistance training have higher PYY transcript levels in SkM prior to training .Mechanism of Action
Peptide YY is released after eating, circulates in the blood and works by binding to receptors in the brain . Binding of peptide YY to brain receptors decreases appetite and makes people feel full after eating . Peptide YY also acts in the stomach and intestine to slow down the movement of food through the digestive tract . PYY 3-36 acts via the presynaptic Y2 receptor in the ARC. It decreases neuropeptide Y (NPY) release from static hypothalamic explants and thus acts to decrease food intake .
Safety and Hazards
High peptide YY concentrations are unusual. They will cause a decrease in appetite and food intake . High peptide YY concentrations are associated with diseases where there is dramatic weight loss, such as anorexia nervosa, coeliac disease, inflammatory bowel disease (Crohn’s disease and ulcerative colitis) and some cancers .
Future Directions
Peptide YY (PYY), a hormone produced by gut endocrine cells that was already known to control appetite, also plays an important role in maintaining the balance of fungi in the digestive system of mammals, according to new research from the University of Chicago . This suggests that PYY and Y receptor expression are not impacted by age in SkM tissue but are reduced in old vs. young expanding h MPCs . Furthermore, endogenous PYY production is stimulated by low energy states and thus may be integral for skeletal muscle and h MPC responses to metabolic stimuli .
Biochemical Analysis
Biochemical Properties
Peptide YY is involved in various biochemical reactions, primarily related to appetite regulation and gastrointestinal function. It interacts with several enzymes, proteins, and other biomolecules. The two major forms of peptide YY are PYY 1-36 and PYY 3-36, with PYY 3-36 being the most common form in circulation. PYY 3-36 binds to the Y2 receptor of the Y family of receptors, which are G protein-coupled receptors . This interaction inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing appetite .
Cellular Effects
Peptide YY exerts significant effects on various cell types and cellular processes. It influences cell function by binding to receptors in the brain, particularly the Y2 receptor, which decreases appetite and induces satiety . Additionally, peptide YY slows down the movement of food through the digestive tract by acting on the stomach and intestines . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in energy homeostasis .
Molecular Mechanism
The molecular mechanism of peptide YY involves its binding to G protein-coupled receptors, primarily the Y2 receptor. This binding inhibits adenylate cyclase, reducing cyclic AMP levels and leading to decreased appetite . Peptide YY also interacts with other receptors, such as the Y1 and Y5 receptors, although its affinity for these receptors is lower . The peptide’s anorexigenic effects are mediated through these receptor interactions, which modulate neuronal activity in the hypothalamus and other brain regions involved in appetite regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of peptide YY can vary over time. Peptide YY is relatively stable, but its activity can be influenced by factors such as enzymatic degradation and receptor desensitization . Long-term studies have shown that chronic administration of peptide YY can lead to sustained reductions in food intake and body weight . The peptide’s effects may diminish over time due to receptor downregulation and other adaptive mechanisms .
Dosage Effects in Animal Models
The effects of peptide YY vary with different dosages in animal models. Low doses of peptide YY can effectively reduce food intake and body weight without causing adverse effects . Higher doses may lead to threshold effects, such as nausea and gastrointestinal discomfort . Toxic or adverse effects at high doses are generally minimal, but careful dose titration is necessary to achieve the desired therapeutic outcomes .
Metabolic Pathways
Peptide YY is involved in several metabolic pathways, including those related to appetite regulation and energy homeostasis. It interacts with enzymes such as dipeptidyl peptidase IV, which cleaves PYY 1-36 to form PYY 3-36 . This conversion is crucial for the peptide’s anorexigenic effects. Peptide YY also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and signaling pathways involved in glucose and lipid metabolism .
Transport and Distribution
Peptide YY is transported and distributed within cells and tissues through various mechanisms. It is released into the bloodstream after being secreted by enteroendocrine cells in the ileum and colon . Peptide YY binds to specific receptors on target cells, facilitating its transport and distribution. The peptide’s localization and accumulation are influenced by factors such as receptor expression and binding affinity .
Subcellular Localization
Peptide YY is primarily localized in the extracellular region and extracellular space, where it exerts its effects by binding to cell surface receptors . The peptide’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments or organelles . These modifications ensure that peptide YY reaches its intended sites of action, allowing it to effectively regulate appetite and energy homeostasis .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C194H295N55O57/c1-17-99(12)154(244-183(299)143-36-25-73-247(143)188(304)115(196)80-104-37-47-110(253)48-38-104)185(301)228-125(28-18-19-67-195)189(305)248-74-26-34-141(248)181(297)225-122(59-64-149(264)265)159(275)218-102(15)187(303)246-72-24-33-140(246)180(296)214-90-147(261)219-120(58-63-148(262)263)164(280)240-137(88-152(270)271)169(285)217-101(14)158(274)242-139(92-251)190(306)249-75-27-35-142(249)182(298)226-124(61-66-151(268)269)166(282)224-123(60-65-150(266)267)167(283)230-128(77-95(4)5)171(287)238-135(86-145(198)259)176(292)222-117(30-21-69-211-192(203)204)162(278)234-132(83-107-43-53-113(256)54-44-107)174(290)235-131(82-106-41-51-112(255)52-42-106)168(284)216-100(13)157(273)241-138(91-250)179(295)233-127(76-94(2)3)170(286)221-118(31-22-70-212-193(205)206)163(279)237-134(85-109-89-209-93-215-109)175(291)236-133(84-108-45-55-114(257)56-46-108)173(289)231-129(78-96(6)7)172(288)239-136(87-146(199)260)177(293)232-130(79-97(8)9)178(294)243-153(98(10)11)184(300)245-155(103(16)252)186(302)227-119(32-23-71-213-194(207)208)160(276)223-121(57-62-144(197)258)165(281)220-116(29-20-68-210-191(201)202)161(277)229-126(156(200)272)81-105-39-49-111(254)50-40-105/h37-56,89,93-103,115-143,153-155,250-257H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,258)(H2,198,259)(H2,199,260)(H2,200,272)(H,209,215)(H,214,296)(H,216,284)(H,217,285)(H,218,275)(H,219,261)(H,220,281)(H,221,286)(H,222,292)(H,223,276)(H,224,282)(H,225,297)(H,226,298)(H,227,302)(H,228,301)(H,229,277)(H,230,283)(H,231,289)(H,232,293)(H,233,295)(H,234,278)(H,235,290)(H,236,291)(H,237,279)(H,238,287)(H,239,288)(H,240,280)(H,241,273)(H,242,274)(H,243,294)(H,244,299)(H,245,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)/t99-,100-,101-,102-,103+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,153-,154-,155-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLOPYTAAFMTN-SBUIBGKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C194H295N55O57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4310 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118997-30-1 | |
| Record name | Peptide yy human | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118997301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does Peptide YY Human interact with its target and what are the downstream effects?
A1: this compound (PYY) exerts its effects by binding to receptors in the neuropeptide Y (NPY) family. While the provided abstracts don't explicitly detail all the downstream effects, they do mention PYY's role in appetite regulation []. Specifically, one study found that human PYY exhibits high affinity for the human Pancreatic Polypeptide (PP) receptor []. This binding affinity follows a specific rank order, with human and bovine PP displaying the highest potency, followed by [Pro34]peptide YY, rat PP, and lastly, human peptide YY and neuropeptide Y []. This suggests that PYY may influence appetite and energy homeostasis through interactions with the PP receptor. Further research is needed to fully elucidate the downstream signaling pathways and physiological consequences of PYY binding to its receptors.
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the abstracts don't provide detailed SAR data for full PYY, they do offer insights into the structure-activity relationship of neuropeptide Y (NPY), a closely related peptide. One study investigating the antinociceptive effects of NPY found that the C-terminal fragments, particularly NPY18-36, NPY19-36, and NPY14-36, retained significant potency in the paw pressure test []. This suggests that the C-terminal region of NPY, and potentially PYY, plays a crucial role in its biological activity. The study also highlights that amidation of the C-terminus is essential for activity, as evidenced by the lack of effect observed with NPY1-36-OH and NPY18-36-OH [].
Q3: What is the role of computational chemistry and modeling in understanding this compound?
A3: One study utilized computational methods to investigate the electrostatic properties of peptides in the PP-fold family, including human PYY []. By analyzing the charge distribution, the study revealed a common pattern: negative charges clustered in the β-turn region and positive charges in the receptor-binding region []. This charge clustering creates a dipole moment directed from the β-turn towards the receptor-binding region, which is antiparallel to the α-helix dipole moment []. This antiparallel arrangement, stabilized by electrostatic forces, contributes significantly to the overall stability of the PP-fold structure []. These findings demonstrate how computational chemistry can provide valuable insights into the structure and stability of PYY and related peptides.
Q4: Are there any known analytical methods and techniques used to study this compound?
A4: While the provided abstracts don't delve into specific analytical techniques for PYY quantification, one study mentions using Northern blot analysis to determine the mRNA expression patterns of the human PP receptor []. This technique could potentially be adapted to study PYY expression levels in different tissues. Furthermore, the use of radioligand binding assays, such as the one employing 125I-labeled human pancreatic polypeptide to determine the binding affinity of the PP receptor [], is likely crucial for studying PYY-receptor interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


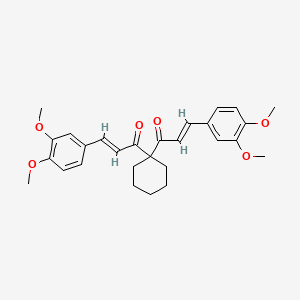
![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)

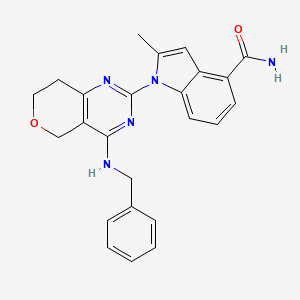
![6-(3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-2-yl)propanamido)-N-((4S,7S,10S)-7,10-diisobutyl-2-methyl-4-((E)-2-(methylsulfonyl)vinyl)-6,9,12,19-tetraoxo-5,8,11,18-tetraazatetracosan-24-yl)hexanamide](/img/structure/B612273.png)
![Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester](/img/structure/B612274.png)


![Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-](/img/structure/B612279.png)
![(1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B612281.png)
